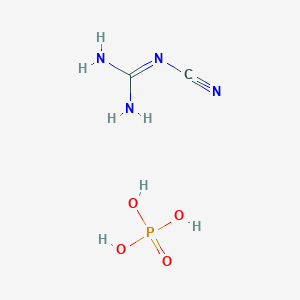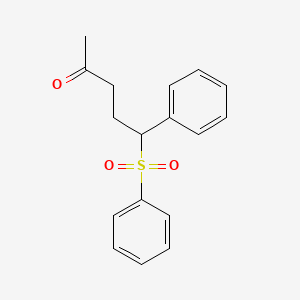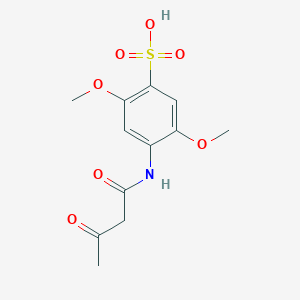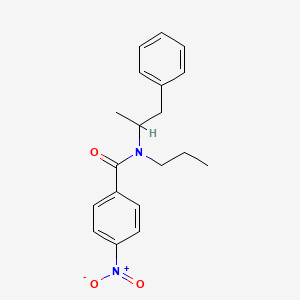
Phosphoric acid--N''-cyanoguanidine (1/1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphoric acid–N’‘-cyanoguanidine (1/1) is a compound that combines phosphoric acid and N’'-cyanoguanidine in a 1:1 ratio
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of phosphoric acid–N’‘-cyanoguanidine (1/1) typically involves the reaction of phosphoric acid with N’'-cyanoguanidine under controlled conditions. The reaction is carried out in an aqueous medium, and the pH is carefully monitored to ensure optimal conditions for the formation of the desired compound.
Industrial Production Methods: Industrial production of phosphoric acid–N’'-cyanoguanidine (1/1) involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for efficiency and yield, with careful control of temperature, pH, and reactant concentrations to ensure consistent production of high-purity compound.
Analyse Des Réactions Chimiques
Types of Reactions: Phosphoric acid–N’'-cyanoguanidine (1/1) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into reduced forms with different chemical properties.
Substitution: The compound can participate in substitution reactions where one or more atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphoric acid derivatives, while reduction can produce different forms of cyanoguanidine.
Applications De Recherche Scientifique
Phosphoric acid–N’'-cyanoguanidine (1/1) has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: Utilized in the production of specialty chemicals and materials, including adhesives and coatings.
Mécanisme D'action
Comparison with Other Similar Compounds: Phosphoric acid–N’'-cyanoguanidine (1/1) can be compared with other similar compounds, such as:
Cyanoguanidine: A related compound with similar chemical properties but different applications.
Biguanides: Compounds with two guanidine groups linked through a common nitrogen atom, used in various therapeutic applications.
Comparaison Avec Des Composés Similaires
- Cyanoguanidine
- Biguanides
- Metformin
- Chlorhexidine
Propriétés
Numéro CAS |
63175-05-3 |
|---|---|
Formule moléculaire |
C2H7N4O4P |
Poids moléculaire |
182.08 g/mol |
Nom IUPAC |
2-cyanoguanidine;phosphoric acid |
InChI |
InChI=1S/C2H4N4.H3O4P/c3-1-6-2(4)5;1-5(2,3)4/h(H4,4,5,6);(H3,1,2,3,4) |
Clé InChI |
ALYJSJXYTZOTQY-UHFFFAOYSA-N |
SMILES canonique |
C(#N)N=C(N)N.OP(=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-(2-Methoxyphenyl)-6-oxocyclohexen-1-yl]acetic acid](/img/structure/B14514316.png)

![2-Methylnaphtho[1,2-B]thiophene-3-carbaldehyde](/img/structure/B14514334.png)

![2-{[(2-Octyldodecyl)oxy]carbonyl}benzoate](/img/structure/B14514339.png)

![Methyl 3-[bis(diethylamino)phosphoryl]propanoate](/img/structure/B14514349.png)


![Ethyl 2-{[(1-benzothiophen-2-yl)sulfanyl]methyl}benzoate](/img/structure/B14514376.png)

![3-Methyl-1H-naphtho[1,2-c]pyran-1-one](/img/structure/B14514392.png)
![Phenol, 2-[(1R,2S)-1,2-dimethyl-3-methylenecyclopentyl]-5-methyl-](/img/structure/B14514399.png)

